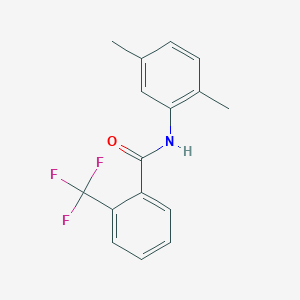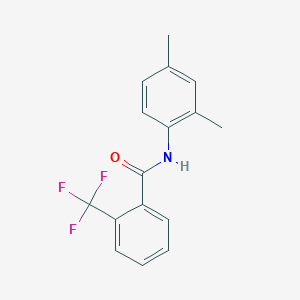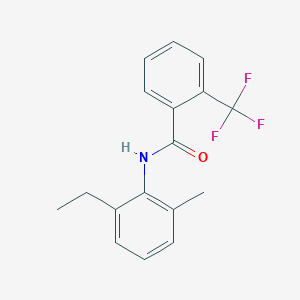![molecular formula C13H12N4OS B257102 7-(3,4-dimethylphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257102.png)
7-(3,4-dimethylphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3,4-dimethylphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that has gained attention due to its potential applications in scientific research. This compound is a member of the thiadiazolo-triazine family and has been synthesized using various methods. In
Aplicaciones Científicas De Investigación
7-(3,4-dimethylphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has shown potential applications in scientific research. It has been reported to exhibit anticancer, antimicrobial, and antifungal activities. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential use as an enzyme inhibitor.
Mecanismo De Acción
The mechanism of action of 7-(3,4-dimethylphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood. However, studies have suggested that it may exert its biological activity by interacting with specific targets in cells. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects:
Studies have shown that 7-(3,4-dimethylphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can have various biochemical and physiological effects. For example, it has been reported to induce oxidative stress and alter the expression of certain genes. It has also been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-(3,4-dimethylphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one in lab experiments is its potential to exhibit biological activity. This compound can be used to investigate the mechanisms of action of various biological processes. However, one limitation is that the compound may have low solubility in certain solvents, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the use of 7-(3,4-dimethylphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one in scientific research. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential as an enzyme inhibitor for the treatment of various diseases. Additionally, further studies can be conducted to better understand the compound's mechanism of action and its potential applications in cancer therapy and other areas of medicine.
In conclusion, 7-(3,4-dimethylphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various areas of scientific research.
Métodos De Síntesis
The synthesis of 7-(3,4-dimethylphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been achieved using different methods. One of the most commonly used methods involves the reaction of 3,4-dimethylaniline, thiosemicarbazide, and ethyl acetoacetate in the presence of acetic acid. The reaction mixture is then refluxed, and the resulting product is purified using column chromatography. Other methods involve the use of different starting materials and reaction conditions.
Propiedades
Nombre del producto |
7-(3,4-dimethylphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
|---|---|
Fórmula molecular |
C13H12N4OS |
Peso molecular |
272.33 g/mol |
Nombre IUPAC |
7-(3,4-dimethylphenyl)-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C13H12N4OS/c1-7-4-5-10(6-8(7)2)11-16-17-12(18)9(3)14-15-13(17)19-11/h4-6H,1-3H3 |
Clave InChI |
NVAOQQXVYMPVRD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=O)C(=NN=C3S2)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NN3C(=O)C(=NN=C3S2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B257024.png)




![Ethyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B257031.png)



![6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257086.png)
![7-(4-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257101.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257103.png)